N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Description
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-16-11(14-9-15-16)8-13-12(17)10-6-4-3-5-7-10/h3-4,9-10H,2,5-8H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNINQQNGHPPDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CNC(=O)C2CCC=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with 2-ethyl-1,2,4-triazole in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
2-ethyl-1,2,4-triazole: A derivative with an ethyl group at the 2-position.
Cyclohex-3-ene-1-carboxamide: A compound with a similar cyclohexene ring structure.
Uniqueness
N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide is unique due to the combination of the triazole ring and the cyclohexene carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
